molecular formula C21H20O6 B2935763 (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-62-4

(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2935763
CAS RN: 623117-62-4
M. Wt: 368.385
InChI Key: QIRACBCSBVYVCM-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Studies have demonstrated the utility of similar compounds in synthetic organic chemistry, particularly in the synthesis of complex molecules. For example, research has detailed the catalyzed synthesis of benzofuran derivatives, highlighting the role of specific chemical structures in facilitating regioselective transformations (C. S. Reddy & A. Nagaraj, 2008). Such methodologies are crucial for the development of pharmaceuticals and materials science.

Antimicrobial Activities

Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. The synthesis and characterization of derivatives, followed by assessments of their antimicrobial efficacy, shed light on the potential of such compounds in combating microbial resistance (Ajay Kumar Kariyappa et al., 2016). This area of research is pivotal for the discovery of new antibiotics.

Molecular Structure Analysis

The crystal and molecular structure analyses of related compounds have provided insights into their chemical behavior and potential interactions with biological molecules. Studies involving X-ray diffraction and spectroscopic methods allow for a deeper understanding of the structural features that contribute to the activity of such compounds (F. E. Kalai et al., 2021). This information is crucial for drug design and materials engineering.

Natural Product Synthesis and Bioactivity

Research has also explored the synthesis of compounds from natural sources, such as marine fungi and seaweeds, highlighting their potential as antioxidants or for other bioactivities (Hong-Hua Wu et al., 2010; K. Chakraborty et al., 2016). These studies not only contribute to the discovery of new bioactive compounds but also to the understanding of biodiversity and chemical ecology.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Some similar compounds have been found to inhibit the proliferation of certain cells , but it’s unclear if this compound has similar properties.

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-15-7-5-14(6-8-15)11-19-21(23)17-10-9-16(12-18(17)27-19)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRACBCSBVYVCM-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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